molecular formula C9H18FNO3 B8332532 3-Amino-5-fluoro-4-hydroxy-pentanoic acid tert-butyl ester

3-Amino-5-fluoro-4-hydroxy-pentanoic acid tert-butyl ester

Cat. No.: B8332532
M. Wt: 207.24 g/mol
InChI Key: GAOCYGMWQJTKPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-fluoro-4-hydroxy-pentanoic acid tert-butyl ester is a useful research compound. Its molecular formula is C9H18FNO3 and its molecular weight is 207.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H18FNO3

Molecular Weight

207.24 g/mol

IUPAC Name

tert-butyl 3-amino-5-fluoro-4-hydroxypentanoate

InChI

InChI=1S/C9H18FNO3/c1-9(2,3)14-8(13)4-6(11)7(12)5-10/h6-7,12H,4-5,11H2,1-3H3

InChI Key

GAOCYGMWQJTKPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(C(CF)O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of t-butyl 5-fluoro-4-hydroxy-3-nitropentanoate (950 mg, 4.0 mmol) in MeOH (20 mL) was added Raney Ni (about 200 mg), the mixture was shaken under H2 (30-35 psi) at rt for 18 h. It was filtered and the catalyst was washed with MeOH (2×10 mL). The MeOH solution was evaporated and the residue was purified by chromatography over silica gel (EtOAc-MeOH, 10:1) to give 840 mg (96%) of the titled compound as a yellowish viscous oil. 1HNMR (CDCl3), 1.450 (s, 9H), 2.12 (bs, 3H, OH and NH2), 2.28-2.38 (m, 1H), 2.47-2.57 (m, 1H), 3.24-3.30 (m, 1H), 3.54-3.76 (m, 1H), 4.38-4.48 (m, 1H), 4.54-4.61 (m, 1H).
Quantity
950 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.